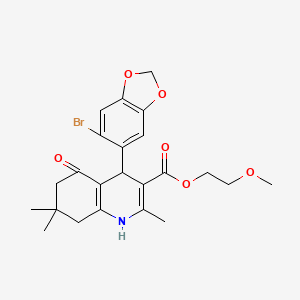
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is a chemical compound that belongs to the oxazole family. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. In recent years, N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neurodegenerative diseases, and epigenetics.
Mécanisme D'action
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide works by inhibiting the activity of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact and condensed chromatin structure, which can repress gene expression. By inhibiting N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide can cause the re-expression of tumor suppressor genes, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been reported to induce oxidative stress, increase the expression of pro-apoptotic proteins, and inhibit the activity of various signaling pathways involved in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, making it a valuable tool for studying the role of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide in various biological processes. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the research and development of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide. One area of interest is its potential applications in epigenetics, specifically in the regulation of gene expression and chromatin structure. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on various signaling pathways and to identify potential synergistic effects with other anticancer agents. Furthermore, the development of more efficient synthesis methods and improved formulations could increase the utility of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide in both research and clinical settings.
Méthodes De Synthèse
The synthesis of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide involves a multi-step process. The initial step involves the reaction of 2-(bromomethyl)phenol with N-benzyl-N-ethylglycine to form the intermediate compound, which is then reacted with 2-amino-2-oxoethyl benzoate to form the final product.
Applications De Recherche Scientifique
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in cancer research. N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide are known to play a crucial role in the development and progression of cancer, and HDAC inhibitors such as N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
Propriétés
IUPAC Name |
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-22(13-16-9-5-3-6-10-16)20(23)18-14-25-19(21-18)15-24-17-11-7-4-8-12-17/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMGAUZQEKMTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=COC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
![2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975303.png)
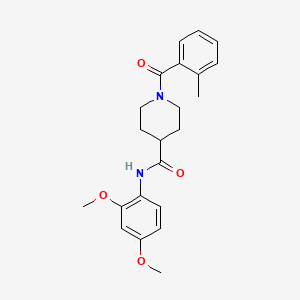
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
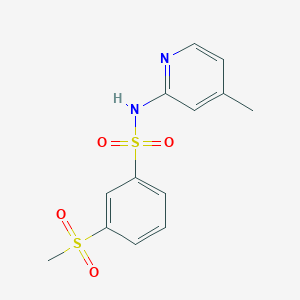
![2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)
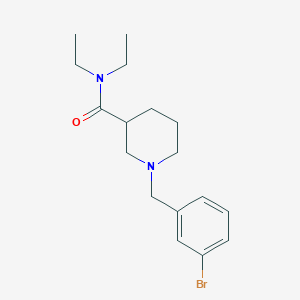
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)
![10-benzoyl-11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975355.png)
![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4975364.png)
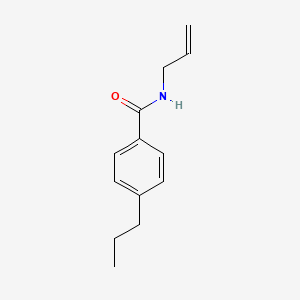
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4975377.png)
